molecular formula C10H15NO B1401132 (2-Ethoxy-5-methylphenyl)methanamine CAS No. 1344224-60-7

(2-Ethoxy-5-methylphenyl)methanamine

Cat. No. B1401132
CAS RN: 1344224-60-7
M. Wt: 165.23 g/mol
InChI Key: UMIRZHLQWVUPHY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylphenylmethanamine (2-E5MPM) is an organic compound belonging to the class of amines. It is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

  • Synthesis and Characterization

    • The synthesis of compounds related to (2-Ethoxy-5-methylphenyl)methanamine involves high-yielding reactions and detailed spectroscopic characterization. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin & Kim, 2018).
  • Drug Discovery and Pharmacology

    • Compounds similar to (2-Ethoxy-5-methylphenyl)methanamine show potential in drug discovery, particularly in the development of dual serotonin/noradrenaline reuptake inhibitors, with some analogs demonstrating good metabolic stability and membrane permeability (Whitlock, Blagg & Fish, 2008).
  • Antiviral Activity

    • Derivatives of (2-Ethoxy-5-methylphenyl)methanamine have been studied for their antiviral properties. Some compounds in this category show inhibitory activity against retroviruses in cell cultures, offering insights into potential antiretroviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq & Balzarini, 2003).
  • Antimicrobial Properties

    • Research has revealed that certain methanamine derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating various infections (Thomas, Adhikari & Shetty, 2010).
  • Biased Agonists for Serotonin Receptors

    • Novel derivatives of (2-Ethoxy-5-methylphenyl)methanamine have been developed as biased agonists for serotonin receptors, with implications for treating depression and other mental health disorders (Sniecikowska et al., 2019).
  • Environmental Studies

    • In environmental research, studies have been conducted to understand the factors affecting the volatilization and surface runoff of similar compounds, which is crucial for assessing their environmental impact (Gish et al., 2011).
  • Chiral Discrimination in Chemical Analysis

    • The separation and analysis of chiral compounds related to (2-Ethoxy-5-methylphenyl)methanamine have been explored, aiding in the development of more refined analytical techniques in chemistry (Bereznitski et al., 2002).
  • Inhibitors in Biochemical Pathways

    • Research into compounds structurally related to (2-Ethoxy-5-methylphenyl)methanamine has led to the discovery of potent inhibitors for biochemical pathways, such as squalene epoxidase, with implications for cholesterol management (Horie et al., 1990).

properties

IUPAC Name

(2-ethoxy-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRZHLQWVUPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-5-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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